

# Spectroscopic Profile of 4-Methylazocan-4-ol: A Theoretical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylazocan-4-ol

Cat. No.: B15227202

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for **4-Methylazocan-4-ol** did not yield any specific results for this compound. The following guide is a theoretical prediction of its spectroscopic characteristics based on the analysis of its functional groups and general principles of spectroscopy for analogous structures, such as cyclic amines and tertiary alcohols.

This technical guide provides a predicted spectroscopic profile of **4-Methylazocan-4-ol** for researchers, scientists, and professionals in drug development. The data presented is theoretical and intended to serve as a reference for the identification and characterization of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Methylazocan-4-ol**.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for 4-Methylazocan-4-ol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.1 - 1.3	Singlet	3H	-CH <sub>3</sub>
~1.4 - 1.8	Multiplet	8H	-CH <sub>2</sub> - (C5, C6, C7, C8)
~2.5 - 2.8	Multiplet	4H	-N-CH <sub>2</sub> - (C2, C8)
Variable (Broad)	Singlet	1H	-OH

Note: The chemical shifts are predicted for a standard solvent like CDCl<sub>3</sub>. The broadness and position of the -OH signal are highly dependent on concentration and solvent.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 4-Methylazocan-4-ol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~25 - 30	-CH <sub>3</sub>
~25 - 40	-CH <sub>2</sub> - (C5, C6, C7)
~50 - 60	-N-CH <sub>2</sub> - (C2, C8)
~70 - 75	>C-OH (C4)

**Table 3: Predicted IR Spectroscopic Data for 4-Methylazocan-4-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Broad, Medium	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1470 - 1430	Medium	C-H bend (alkane)
1150 - 1050	Strong	C-O stretch (tertiary alcohol)
1100 - 1000	Medium	C-N stretch (amine)

**Table 4: Predicted Mass Spectrometry (MS)  
Fragmentation Data for 4-Methylazocan-4-ol**

m/z	Proposed Fragment
[M] <sup>+</sup>	Molecular Ion
[M-15] <sup>+</sup>	Loss of -CH <sub>3</sub>
[M-18] <sup>+</sup>	Loss of H <sub>2</sub> O
α-cleavage fragments	Fragments resulting from cleavage adjacent to the nitrogen atom.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters would need to be optimized for **4-Methylazocan-4-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - For <sup>1</sup>H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio is used.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation:

- Neat (Liquid): Place a drop of the liquid sample between two KBr or NaCl plates.
- Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
- ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

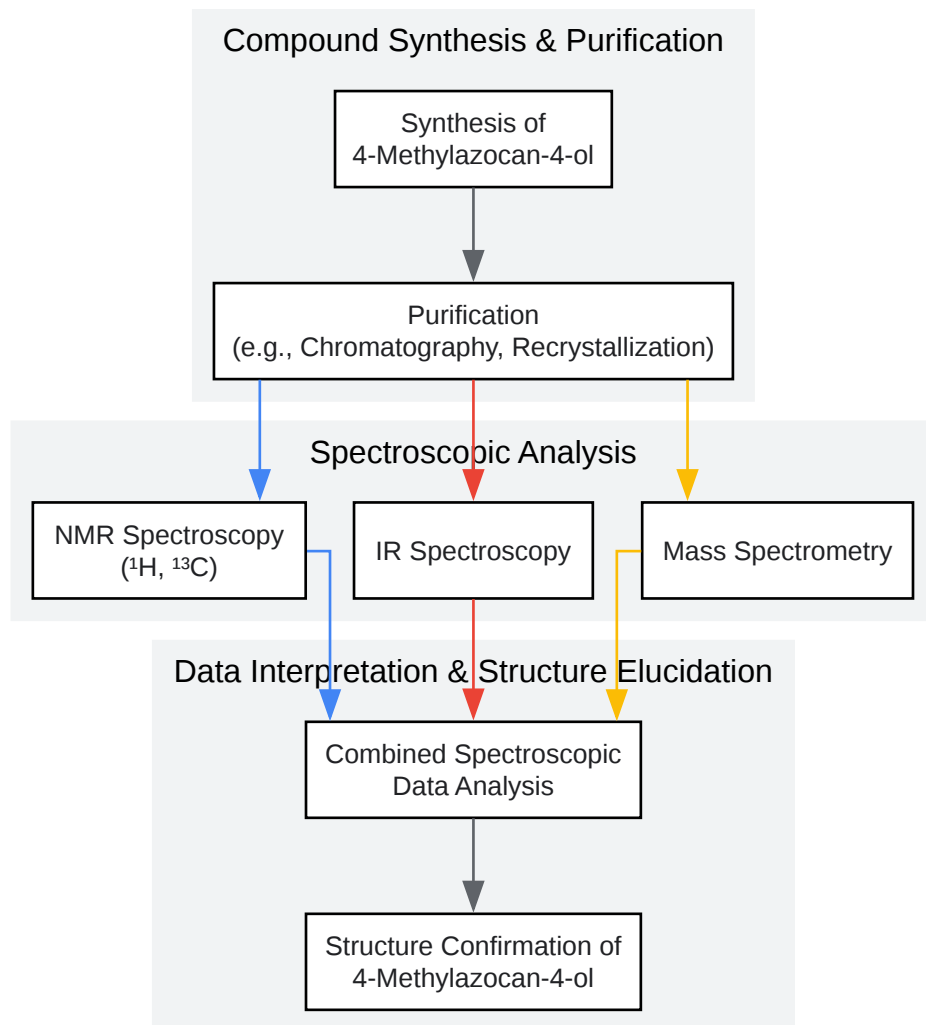
### Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio ( $m/z$ ) of the ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualizations

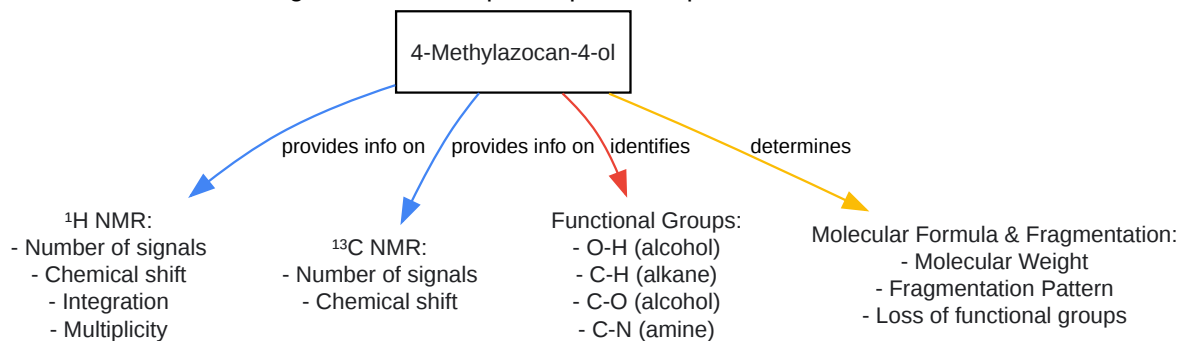
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

## General Workflow for Spectroscopic Analysis of a Novel Compound

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## Workflow for Spectroscopic Analysis

## Logical Relationships in Spectroscopic Characterization



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## Spectroscopic Data Relationships

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)